molecular formula C18H15N5O5 B10857765 Cys modifier 1

Cys modifier 1

Cat. No.: B10857765
M. Wt: 381.3 g/mol
InChI Key: BCMZWBOLYVJVMB-CMDGGOBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cys modifier 1 is synthesized through a series of chemical reactions involving the incorporation of nitrobenzofurazan into a carbonylacrylic derivative. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including nitration, reduction, and condensation reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions

Cys modifier 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound are typically cysteine-modified proteins. These modified proteins can be used in various biochemical assays and studies .

Scientific Research Applications

Cys modifier 1 has a wide range of scientific research applications, including:

    Chemistry: Used in the study of protein structure and function through bioconjugation techniques.

    Biology: Employed in the labeling and tracking of cysteine residues in proteins, aiding in the study of protein-protein interactions and cellular processes.

    Medicine: Potential applications in drug development and delivery, particularly in targeting cysteine residues in disease-related proteins.

    Industry: Utilized in the development of biosensors and diagnostic tools due to its fluorescent properties.

Mechanism of Action

Cys modifier 1 exerts its effects by selectively reacting with cysteine residues in proteins. The nitrobenzofurazan moiety facilitates the formation of a stable covalent bond with the thiol group of cysteine. This modification can alter the protein’s structure and function, making it useful for various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for cysteine residues and its fluorescent properties, which make it particularly useful for imaging and tracking studies in biological systems .

Properties

Molecular Formula

C18H15N5O5

Molecular Weight

381.3 g/mol

IUPAC Name

(E)-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]-4-oxo-4-phenylbut-2-enamide

InChI

InChI=1S/C18H15N5O5/c24-15(12-4-2-1-3-5-12)8-9-16(25)20-11-10-19-13-6-7-14(23(26)27)18-17(13)21-28-22-18/h1-9,19H,10-11H2,(H,20,25)/b9-8+

InChI Key

BCMZWBOLYVJVMB-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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